molecular formula C13H18BrNO2 B8153546 2-(4-Bromo-2-methoxyphenyl)-N-isobutylacetamide

2-(4-Bromo-2-methoxyphenyl)-N-isobutylacetamide

Cat. No.: B8153546
M. Wt: 300.19 g/mol
InChI Key: AZMYAAQKYXQFQS-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methoxyphenyl)-N-isobutylacetamide is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and an isobutylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methoxyphenyl)-N-isobutylacetamide typically involves multiple steps, starting with the preparation of 4-bromo-2-methoxyphenol. This intermediate can be synthesized through the bromination of 2-methoxyphenol using bromine in the presence of a suitable solvent . The next step involves the acylation of 4-bromo-2-methoxyphenol with isobutyryl chloride in the presence of a base such as pyridine to form the desired acetamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methoxyphenyl)-N-isobutylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromo-2-methoxyphenyl)-N-isobutylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)-N-isobutylacetamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methoxyphenol
  • 2-Bromo-4-methylaniline
  • 2-Bromo-4’-methoxyacetophenone

Uniqueness

2-(4-Bromo-2-methoxyphenyl)-N-isobutylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

IUPAC Name

2-(4-bromo-2-methoxyphenyl)-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-9(2)8-15-13(16)6-10-4-5-11(14)7-12(10)17-3/h4-5,7,9H,6,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMYAAQKYXQFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=C(C=C(C=C1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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